

# literature review on 3,4-diethoxy substituted phenylacetonitriles

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## Compound of Interest

Compound Name: *3,4-Diethoxyphenylacetonitrile*

Cat. No.: *B1297519*

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An In-depth Technical Guide on 3,4-Diethoxy Substituted Phenylacetonitriles for Researchers, Scientists, and Drug Development Professionals.

## Introduction

3,4-Diethoxy substituted phenylacetonitriles are a class of organic compounds characterized by a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and an acetonitrile group. The core molecule, (3,4-diethoxyphenyl)acetonitrile, is a key intermediate in the synthesis of various pharmaceuticals, most notably the antispasmodic drug Drotaverine.[\[1\]](#)[\[2\]](#) This guide provides a comprehensive literature review of 3,4-diethoxy substituted phenylacetonitriles, focusing on their synthesis, physicochemical properties, biological activities, and experimental protocols.

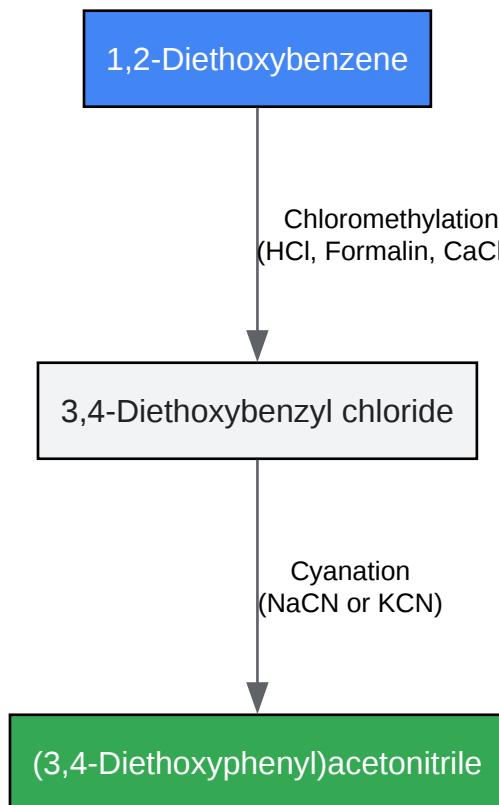
## Physicochemical Properties

(3,4-Diethoxyphenyl)acetonitrile is a white to off-white solid at room temperature.[\[3\]](#)[\[4\]](#) Its chemical structure and key properties are summarized in the table below.

Property	Value	Reference
CAS Number	27472-21-5	<a href="#">[5]</a>
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>2</sub>	<a href="#">[5]</a>
Molecular Weight	205.25 g/mol	<a href="#">[5]</a>
Melting Point	33-35°C	<a href="#">[3]</a>
Boiling Point	130°C at 1 mmHg	<a href="#">[3]</a>
Flash Point	119.5 °C	<a href="#">[3]</a>
Density	1.043 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Solubility	Sparingly soluble in water	<a href="#">[6]</a>

## Synthesis of (3,4-Diethoxyphenyl)acetonitrile

The synthesis of (3,4-diethoxyphenyl)acetonitrile is not as widely documented as its dimethoxy analog. However, a common route involves the chloromethylation of 1,2-diethoxybenzene followed by cyanation.[\[4\]](#)[\[7\]](#) This method is analogous to the synthesis of related phenylacetonitriles and is a key step in the production of Drotaverine.



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Caption: General synthesis workflow for (3,4-Diethoxyphenyl)acetonitrile.

## Experimental Protocol: Synthesis of (3,4-Diethoxyphenyl)acetonitrile

This protocol is adapted from the synthesis of the analogous 3,4-dimethoxyphenylacetonitrile and methods described in patents for Drotaverine synthesis.[7][8]

### Step 1: Chloromethylation of 1,2-Diethoxybenzene

- In a reaction vessel, combine 1,2-diethoxybenzene, formalin (37%), and calcium chloride in a suitable solvent such as trichlorethylene.
- Cool the mixture to approximately 20-25°C.
- Slowly add hydrochloric acid while maintaining the temperature.

- Introduce hydrogen chloride gas and allow the reaction to proceed for several hours at a controlled temperature (21-33°C).
- Upon completion, as monitored by an appropriate analytical method (e.g., TLC or GC), the organic layer containing 3,4-diethoxybenzyl chloride is separated.

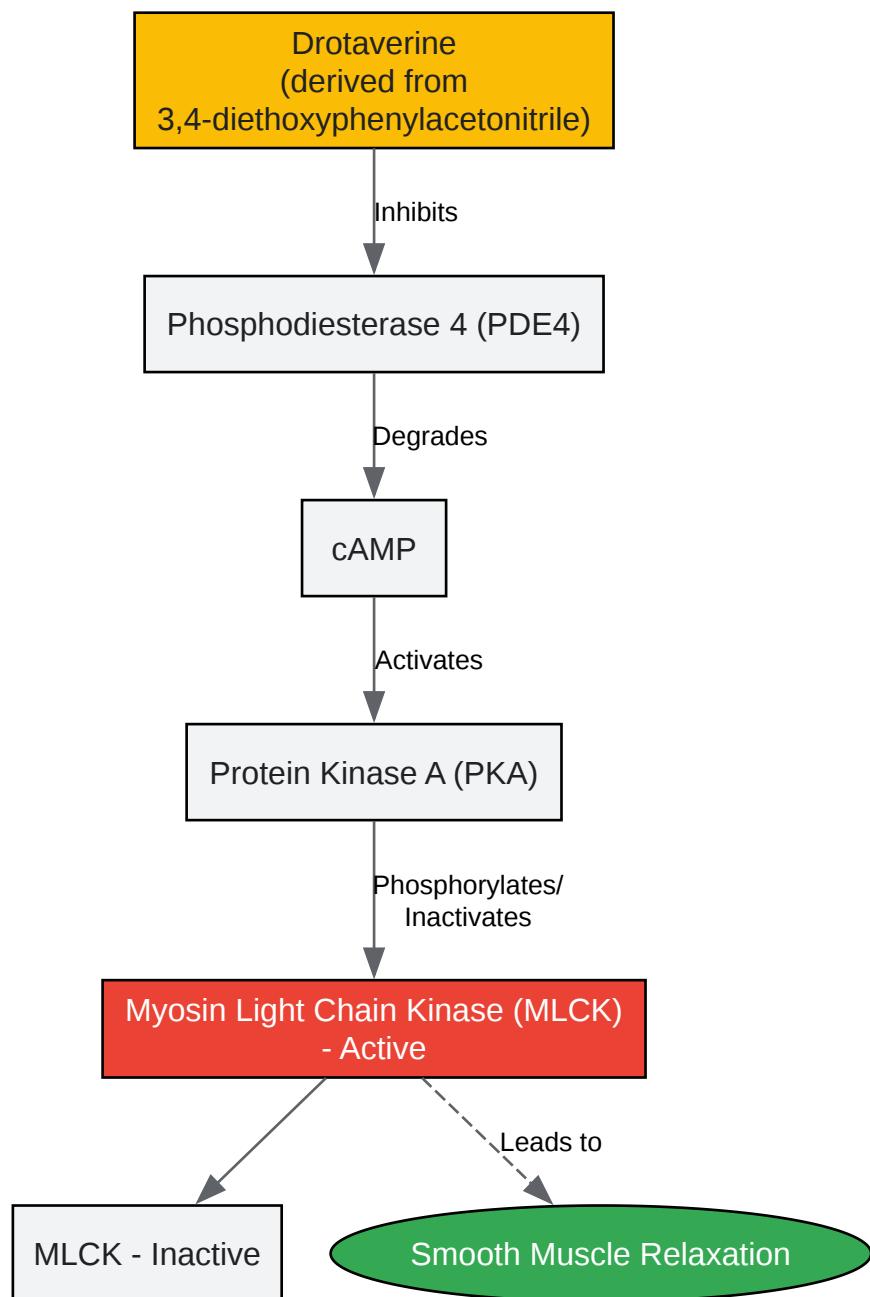
#### Step 2: Cyanation of 3,4-Diethoxybenzyl Chloride

- The solution of 3,4-diethoxybenzyl chloride is added to a solution of sodium or potassium cyanide in a suitable solvent system, which may include a phase-transfer catalyst to enhance reactivity.
- The reaction mixture is stirred, and the reaction progress is monitored.
- After the reaction is complete, the organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., MgSO<sub>4</sub>).
- The solvent is removed under reduced pressure to yield crude (3,4-diethoxyphenyl)acetonitrile.
- The crude product can be further purified by recrystallization or distillation.

## Biological Activities

### Antispasmodic Activity: Drotaverine and PDE4 Inhibition

(3,4-Diethoxyphenyl)acetonitrile is a crucial intermediate in the synthesis of Drotaverine, a potent antispasmodic agent.<sup>[1][9]</sup> Drotaverine's primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation.<sup>[10]</sup>



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Caption: Proposed signaling pathway for Drotaverine in smooth muscle cells.

## Experimental Protocol: In Vitro PDE4 Inhibition Assay

This protocol outlines a fluorescence polarization-based assay to determine the inhibitory effect of a compound on PDE4 activity.[\[10\]](#)[\[11\]](#)

- Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions to create a concentration gradient.
- Assay Plate Setup: In a 384-well plate, add the diluted test compound, a positive control (e.g., Rolipram), or DMSO (vehicle control).
- Enzyme Addition: Add a solution of recombinant human PDE4 enzyme to each well, except for the "no enzyme" control.
- Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Enzymatic Reaction: Initiate the reaction by adding a fluorescein-labeled cAMP (FAM-cAMP) substrate solution to all wells. Incubate for 60 minutes at room temperature, protected from light.
- Detection: Stop the reaction by adding a binding agent. Incubate for an additional 30 minutes at room temperature.
- Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
- Data Analysis: Calculate the percentage of PDE4 inhibition for each compound concentration and plot the results to determine the  $IC_{50}$  value.

## Antimicrobial and Cytotoxic Activities

Derivatives of phenylacetonitrile have shown promising antimicrobial and cytotoxic activities. While specific data for 3,4-diethoxy substituted compounds is limited, related structures provide insight into their potential.

### Antimicrobial Activity

Studies on derivatives of **3,4-diethoxyphenylacetonitrile** have demonstrated antimicrobial effects against various pathogens.<sup>[1]</sup> The mechanism of action for acrylonitrile-based antimicrobial agents may involve the disruption of the bacterial cell wall.<sup>[12]</sup>

Pathogen	Zone of Inhibition (mm)	Minimum Inhibitory Concentration (µg/mL)	Reference
Candida albicans	20	6	<a href="#">[1]</a>
Escherichia coli	15	12.5	<a href="#">[1]</a>

### Cytotoxic Activity

Analogs of **3,4-diethoxyphenylacetonitrile** have been shown to induce apoptosis in cancer cell lines, indicating potential as anticancer agents.[\[1\]](#)[\[11\]](#) One study reported an IC<sub>50</sub> value of approximately 30 µM for a related compound in certain breast cancer cell lines.[\[11\]](#) Drotaverine itself has been observed to have cytostatic effects, with EC<sub>50</sub> values as low as 3.0 µM in HT-29 human colorectal carcinoma cells.[\[13\]](#)

Compound/Analog	Cell Line	IC <sub>50</sub> /EC <sub>50</sub> (µM)	Mechanism of Action	Reference
Compound A (analog)	-	0.049	Inhibition of PLpro	<a href="#">[1]</a>
Compound B (analog)	-	1.1	Reversal of P-glycoprotein efflux	<a href="#">[1]</a>
Unspecified analog	Breast cancer cell lines	~30	Not specified	<a href="#">[11]</a>
Drotaverine	HT-29 (colorectal carcinoma)	3.0	Cytostatic	<a href="#">[13]</a>

## Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effect of a compound on cancer cell lines.

- Cell Plating: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the  $IC_{50}$  value from the dose-response curve.

## Structure-Activity Relationships (SAR)

The biological activity of 3,4-diethoxy substituted phenylacetonitriles and their derivatives is influenced by their chemical structure. For antimicrobial activity, modifications to the core structure can significantly enhance efficacy.<sup>[1]</sup> In the context of cytotoxicity, the addition of electron-donating groups, such as ethoxy groups, can improve the activity of related compounds as DNA intercalating agents.<sup>[9]</sup> Further research is needed to establish a more detailed SAR for this specific class of compounds.

## Conclusion

3,4-Diethoxy substituted phenylacetonitriles, particularly (3,4-diethoxyphenyl)acetonitrile, are valuable compounds in medicinal chemistry and drug development. Their primary role as a precursor to the PDE4 inhibitor Drotaverine highlights their importance in the development of antispasmodic drugs. Furthermore, preliminary studies on related analogs suggest potential antimicrobial and cytotoxic activities that warrant further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the synthesis and therapeutic potential of this promising class of compounds.

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